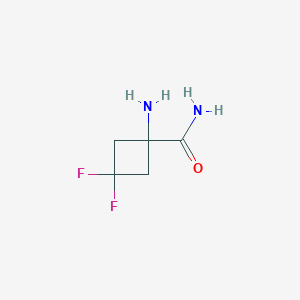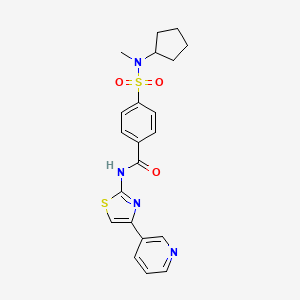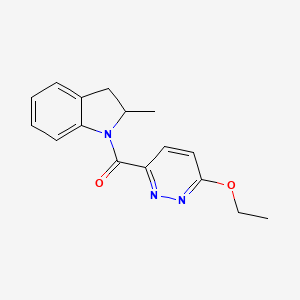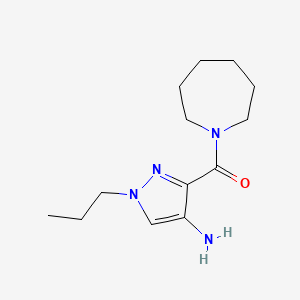
N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a cyanophenyl group and a hydroxycyclopentylmethyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide typically involves the following steps:
Formation of the Cyanophenyl Intermediate: The starting material, 2-cyanophenylamine, is reacted with oxalyl chloride to form N-(2-cyanophenyl)oxalamide.
Introduction of the Hydroxycyclopentylmethyl Group: The intermediate is then reacted with (1-hydroxycyclopentyl)methylamine under controlled conditions to yield the final product.
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions. The reactions are typically carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the amide groups under basic conditions.
Major Products
Oxidation: Formation of N1-(2-cyanophenyl)-N2-((1-oxocyclopentyl)methyl)oxalamide.
Reduction: Formation of N1-(2-aminophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide.
Substitution: Formation of various substituted oxalamides depending on the nucleophile used.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can engage in π-π interactions, while the hydroxycyclopentylmethyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(2-cyanophenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.
N1-(2-cyanophenyl)-N2-((1-hydroxycyclohexyl)methyl)oxalamide: Contains a cyclohexyl instead of a cyclopentyl group, potentially altering its steric and electronic properties.
Uniqueness
N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is unique due to the presence of both a hydroxy group and a cyclopentyl ring, which can influence its chemical reactivity and interactions with biological targets. This combination of functional groups provides a distinct profile compared to similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(1-hydroxycyclopentyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c16-9-11-5-1-2-6-12(11)18-14(20)13(19)17-10-15(21)7-3-4-8-15/h1-2,5-6,21H,3-4,7-8,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXLEFPMUBVZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2875165.png)
![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2875169.png)

![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2875174.png)
![N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2875176.png)

![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)



![2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2875184.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

